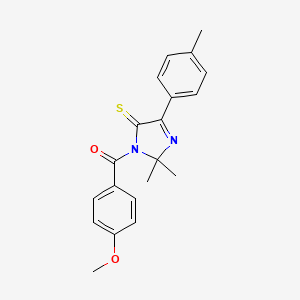

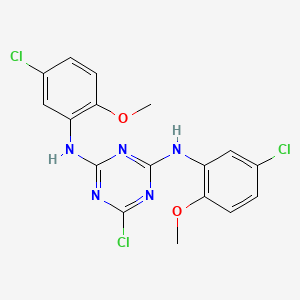

![molecular formula C5H4F2N2S B2664192 Pyrimidine, 2-[(difluoromethyl)thio]- CAS No. 129549-96-8](/img/structure/B2664192.png)

Pyrimidine, 2-[(difluoromethyl)thio]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior . Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied which predicted the highly electronic sites around the compounds .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop, after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Physical And Chemical Properties Analysis

Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . Pyrimidines play a vital role in many biological processes since their ring system is present in several vitamins, coenzymes, and nucleic acids .Aplicaciones Científicas De Investigación

DNA Repair and Photolyase Activity

Pyrimidine dimers, such as cyclobutane pyrimidine dimers, are major DNA photoproducts induced by UV radiation. DNA photolyase, an enzyme, utilizes visible light energy to repair DNA by breaking the cyclobutane ring of the dimer. This process involves the transfer of energy from a chromophore to FADH-, which then transfers an electron to the dimer in DNA, leading to its repair (Sancar, 1994).

Metal Ion Binding in DNA

Pyrimidine base pairs in DNA can selectively capture metal ions to form metal ion-mediated base pairs. For instance, thymine-thymine and cytosine-cytosine pairs can capture Hg(II) and Ag(I) ions, respectively. These interactions can be influenced by small chemical modifications, such as the introduction of thiopyrimidine groups, which can stabilize the DNA duplexes by binding two silver ions each. These findings have implications for the use of oligonucleotides in scientific research (Ono et al., 2011).

Anticancer Potential of Pyrimidine Derivatives

Research into the anticancer activity of various substituent derivatives of thiopyrimidines has shown promising results. Novel disubstituted derivatives of thiopyrimidine have been designed, synthesized, and demonstrated to have anti-cancer potential through in vitro biological assays (Sharma et al., 2022).

Synthesis and Pharmacological Activity

New bis(2-(pyrimidin-2-yl)ethoxy)alkanes have been synthesized and evaluated for their antioxidant properties in comparison to butylated hydroxytoluene. The potency of their antioxidant activity was influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol, indicating a wide spectrum of biological activities for pyrimidine derivatives including antioxidant, anticancer, antibacterial, and anti-inflammatory activities (Rani et al., 2012).

Mecanismo De Acción

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

While specific safety and hazard information for “Pyrimidine, 2-[(difluoromethyl)thio]-” is not available, it’s important to note that pyrimidines and their derivatives are widely used in medicinal chemistry and exhibit a range of biological activities . Therefore, they should be handled with care, following appropriate safety protocols.

Direcciones Futuras

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Propiedades

IUPAC Name |

2-(difluoromethylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2S/c6-4(7)10-5-8-2-1-3-9-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBOYZCLRDVGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

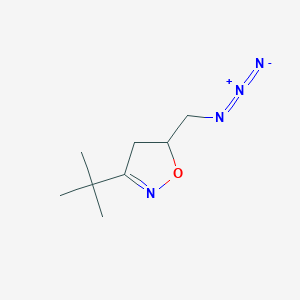

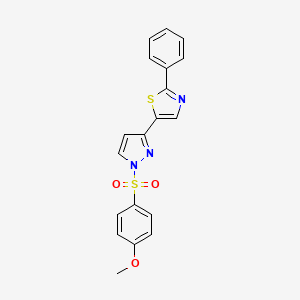

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2664119.png)

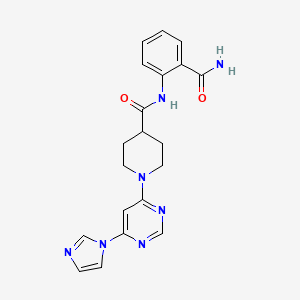

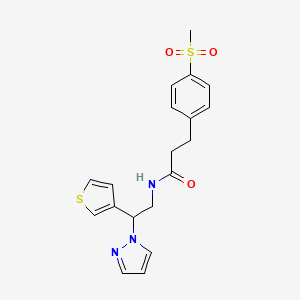

![(Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664123.png)

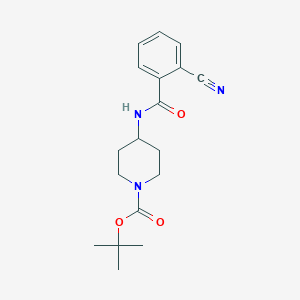

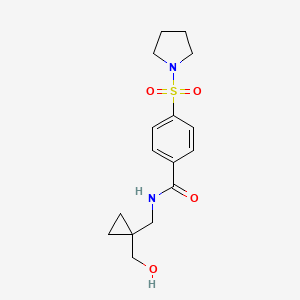

![N-isopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664124.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2664125.png)

![N-cycloheptyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2664126.png)